15-Deoxy-Δ12,14-Prostaglandin J2-Glutathion

Übersicht

Beschreibung

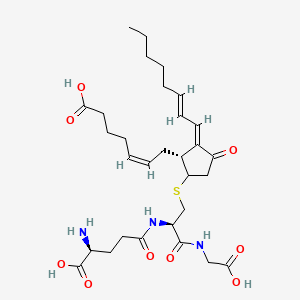

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is a compound derived from the prostaglandin D2 series. It is known for its potent anti-inflammatory properties and its role as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been extensively studied for its involvement in various biological processes, including inflammation, apoptosis, and cellular signaling pathways .

Wissenschaftliche Forschungsanwendungen

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.

Biology: The compound is studied for its role in modulating inflammatory responses and cellular signaling pathways.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.

Industry: The compound is used in the development of anti-inflammatory drugs and as a biochemical tool in research .

Wirkmechanismus

Target of Action

The primary target of 15-deoxy-Delta12,14-Prostaglandin J2 (15d-PGJ2) is Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone superfamily of ligand-activated transcriptional factors . It plays an important role in lipid metabolism and bone metabolism .

Mode of Action

15d-PGJ2 is a well-recognized natural ligand of PPARγ and possesses anti-inflammatory properties . It interacts with PPARγ, leading to the differentiation of fibroblasts into adipocytes . It also inhibits the proliferation of cancer cell lines . Moreover, 15d-PGJ2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to H2O2 .

Biochemical Pathways

15d-PGJ2 modulates the adhesion process by inhibiting the TNFα induced IKK-NF-κB pathway . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Furthermore, 15d-PGJ2 promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .

Pharmacokinetics

It’s known that 15d-pgj2 can prevent oxidative damage caused by t-butyl hydroperoxide, in addition to h2o2 , suggesting it may have good bioavailability.

Result of Action

15d-PGJ2 induces apoptosis in a number of cell types including human lung cancer cells, synoviocytes, and macrophages . It also prevents reactive oxygen species generation and mitochondrial membrane depolarization induced by oxidative stress . Moreover, it can inhibit inflammation at multiple steps .

Action Environment

The action of 15d-PGJ2 can be influenced by environmental factors such as oxidative stress . For example, under inflammatory conditions, 15d-PGJ2 can inhibit the TNFα induced IKK-NF-κB pathway . It’s also worth noting that the effects of 15d-PGJ2 can vary depending on cell type .

Biochemische Analyse

Biochemical Properties

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione interacts with various enzymes, proteins, and other biomolecules. It is a selective PPARγ and a covalent PPARδ agonist . It plays a crucial role in the regulation of intracellular signaling pathways through the covalent modification of cellular proteins .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It has been reported to prevent H2O2-induced cytotoxicity in primary human retinal pigment epithelial cultures and in ARPE-19 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione exerts its effects at the molecular level through various mechanisms. It can covalently react via the Michael addition reaction with critical cellular nucleophiles, such as the free cysteine residues of proteins . This covalent modification of cellular proteins may be one of the most important mechanisms by which 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione induces many biological responses involved in the pathophysiological effects associated with inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione change over time. It has been observed that pretreatment of cells with 1 μM 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione led to a modest decrease in reactive oxygen species generation, and a significant restoration of mitochondrial membrane potential .

Metabolic Pathways

15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is involved in various metabolic pathways. It is a metabolite of PGD2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxy-Delta12,14-Prostaglandin J2 involves the dehydration of prostaglandin D2. This reaction can be catalyzed by albumin or occur spontaneously under physiological conditions. The resulting product, 15-deoxy-Delta12,14-Prostaglandin J2, can then be conjugated with glutathione through a Michael addition reaction, where the electrophilic α,β-unsaturated ketone moiety of the prostaglandin reacts with the thiol group of glutathione .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of prostaglandin D2, followed by its conversion to 15-deoxy-Delta12,14-Prostaglandin J2 and subsequent conjugation with glutathione. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The electrophilic center of the compound allows for substitution reactions with nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of the original compound .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin D2: The precursor of 15-deoxy-Delta12,14-Prostaglandin J2.

Prostaglandin E2: Another prostaglandin with distinct biological functions.

Cyclopentenone Prostaglandins: A group of prostaglandins with similar electrophilic properties

Uniqueness: 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione is unique due to its potent anti-inflammatory effects and its ability to modulate multiple signaling pathways through its interaction with PPARγ and NF-κB. This makes it a valuable compound for research and therapeutic applications .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVSKAKTGJJITI-YPYHUWNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H](C(CC1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(3,4-dimethoxyphenyl)-1,5,6,10b-tetrahydro-6-hydroxy-8,9-dime](/img/new.no-structure.jpg)

![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)